

A Technical Guide to 2-Bromophenanthrene: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromophenanthrene**, a key intermediate in organic synthesis. It also details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Core Physicochemical Properties of 2-Bromophenanthrene

2-Bromophenanthrene is a polycyclic aromatic hydrocarbon characterized by a bromine substituent on the phenanthrene backbone.^[1] This functionalization makes it a valuable building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.^[1]

The essential quantitative data for **2-Bromophenanthrene** are summarized in the table below for ease of reference and comparison.

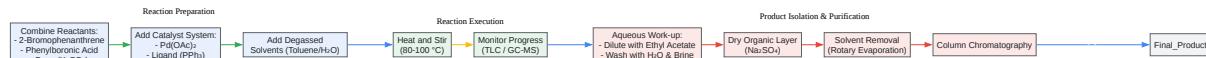
Property	Value
Molecular Formula	C ₁₄ H ₉ Br ^{[1][2][3][4][5][6]}
Molecular Weight	257.13 g/mol ^{[3][5][6][7][8]}
CAS Number	62162-97-4 ^{[2][3][4]}
Appearance	White to off-white solid/crystal ^{[1][3]}
Melting Point	95.0 to 99.0 °C ^{[2][7]}
Boiling Point	389.679 °C at 760 mmHg ^[2]
Density	1.479 g/cm ³ ^[2]
Solubility	Slightly soluble in Chloroform ^[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The presence of the bromine atom on the phenanthrene structure makes **2-Bromophenanthrene** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. A typical protocol for the coupling of **2-Bromophenanthrene** with phenylboronic acid to synthesize 2-phenylphenanthrene is detailed below.

Materials:

- **2-Bromophenanthrene**
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or other suitable base
- Toluene and Water (degassed)


- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Bromophenanthrene** (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 2-phenylphenanthrene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of **2-Bromophenanthrene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki-Miyaura coupling of **2-Bromophenanthrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 9. To cite this document: BenchChem. [A Technical Guide to 2-Bromophenanthrene: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281488#2-bromophenanthrene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1281488#2-bromophenanthrene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com